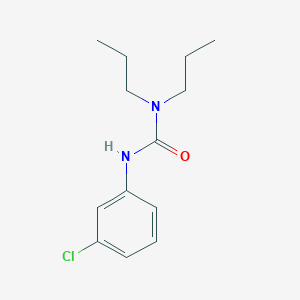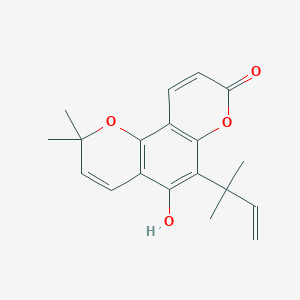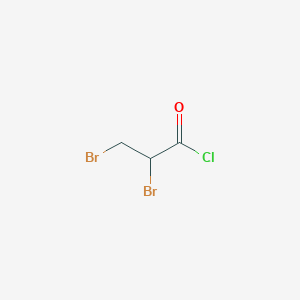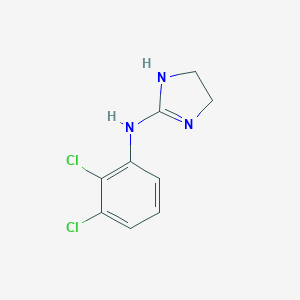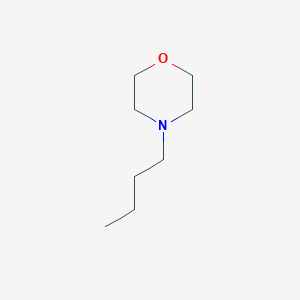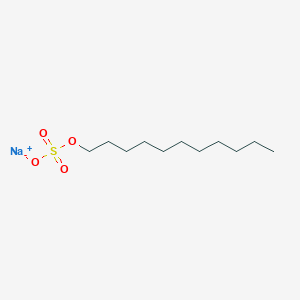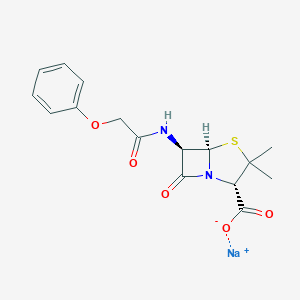
Phenoxymethylpenicillin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxymethylpenicillin sodium is a type of antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of drugs known as penicillins, which are derived from the fungus Penicillium. Phenoxymethylpenicillin sodium is a salt form of penicillin, which is more stable and has better solubility in water.
Applications De Recherche Scientifique
1. Enhanced Drug Monitoring
Phenoxymethylpenicillin's effectiveness can be monitored in real-time using minimally invasive microneedle-based β-lactam biosensors. This technology allows for more precise and individualized antibiotic dosing, as demonstrated in a first-in-human evaluation using healthy volunteers (Rawson et al., 2019).
2. Treatment of Lyme Borreliosis
Phenoxymethylpenicillin has been shown to be effective in treating erythema migrans, a symptom of Lyme borreliosis. A study demonstrated that a 3-week course of treatment with phenoxymethylpenicillin is as effective as minocycline in treating erythema migrans and preventing late symptoms of Lyme borreliosis (Breier et al., 2005).
3. Pharmacokinetic Analysis
Exploratory studies have been conducted on the pharmacokinetics of phenoxymethylpenicillin in adults, aiming to support larger dosing studies. These studies involve determining total and unbound phenoxymethylpenicillin serum concentrations to develop a base population pharmacokinetic model (Rawson et al., 2021).
4. Pregnancy Safety Evaluation
Research indicates that oral phenoxymethylpenicillin treatment during pregnancy presents very little, if any, teratogenic risk to the fetus. This was concluded from a large population-based study comparing pregnant women with phenoxymethylpenicillin treatment against controls (Czeizel et al., 2000).
5. Bacterial Inhibition
Phenoxymethylpenicillin has been intercalated into a layered double hydroxide, creating a composite with effective anti-bacterial activity. This composite shows promise as a sustained-release anti-bacterial medication (Li et al., 2006).
6. Metabolic Impact Study
A study on the effects of phenoxymethylpenicillin on the host's metabolic phenotype revealed that it can cause dose- and time-dependent changes in urinary metabolites. This suggests a significant role of gut microbiota in regulating host metabolism and the impact of antibiotics like phenoxymethylpenicillin on these processes (Sun et al., 2013).
Propriétés
Numéro CAS |
1098-87-9 |
|---|---|
Nom du produit |
Phenoxymethylpenicillin sodium |
Formule moléculaire |
C16H17N2O5S.Na |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Clé InChI |
LFBBSWBQNQXKPF-LQDWTQKMSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Autres numéros CAS |
1098-87-9 |
Numéros CAS associés |
87-08-1 (Parent) |
Synonymes |
Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



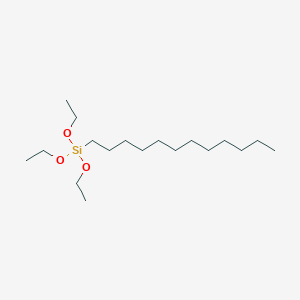
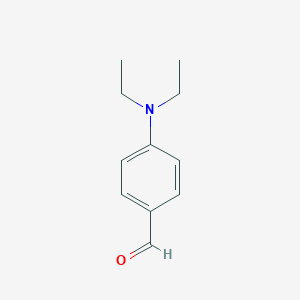
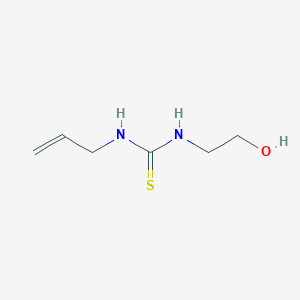
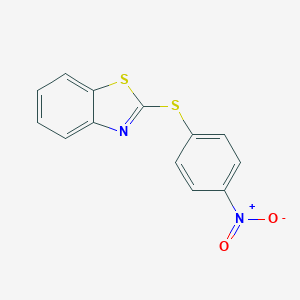
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
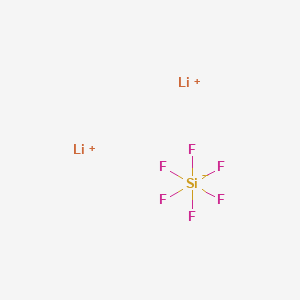
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
